molecular formula C19H22N6S B5509641 5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B5509641
M. Wt: 366.5 g/mol
InChI Key: ARGLXZFSPYWNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a useful research compound. Its molecular formula is C19H22N6S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is 366.16266590 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

A foundational aspect of research on compounds related to 5-Methyl-1'-(5-Phenyl-1,3,4-Thiadiazol-2-Yl)-1,5,6,7-Tetrahydrospiro[Imidazo[4,5-C]Pyridine-4,4'-Piperidine] involves the synthesis and structural analysis of similar complex structures. For example, the synthesis of tropane-3-spiro-4'(5')-imidazolines and their structural analysis using 1H and 13C NMR spectroscopy and X-ray diffraction reveals the conformational preferences of these compounds. Such studies underpin the pharmacological potential of these compounds as they explore the structural basis for their interaction with biological targets (Whelan et al., 1995).

Potential as Serotonin Receptor Antagonists

Related research has identified compounds with potential as serotonin receptor antagonists, showcasing the therapeutic applications of these complex structures in neurological and gastrointestinal disorders. The ability of certain compounds to displace binding at serotonin receptors in brain membranes and their potency in the von Bezold-Jarisch reflex suggests significant bioactivity that could lead to new therapeutic agents (Whelan et al., 1995).

Antimycobacterial Activity

Research into the antimycobacterial activity of spiro-piperidin-4-ones presents another dimension of scientific application for compounds like 5-Methyl-1'-(5-Phenyl-1,3,4-Thiadiazol-2-Yl)-1,5,6,7-Tetrahydrospiro[Imidazo[4,5-C]Pyridine-4,4'-Piperidine]. The synthesis and evaluation of these compounds against various strains of Mycobacterium tuberculosis highlight their potential in addressing drug-resistant bacterial infections. Such studies are critical in the ongoing battle against tuberculosis and other mycobacterial diseases (Kumar et al., 2008).

Synthesis of Novel Derivatives

The exploration of novel synthetic pathways to create derivatives of complex molecules is a cornerstone of chemical research. For instance, the facile access to novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reaction showcases the innovative approaches to expanding the chemical space of therapeutically relevant compounds (Poomathi et al., 2015).

Mechanism of Action

The mechanism of action of thiadiazole derivatives can depend on their specific structure and the biological targets they interact with. For example, some thiadiazole derivatives have shown anticancer activities by interacting with specific targets in cancer cells .

Safety and Hazards

The safety and hazards associated with thiadiazole derivatives can also vary greatly depending on the specific compound. For example, some thiadiazole derivatives are classified as Acute Tox. 4 Oral, indicating that they can be harmful if swallowed .

Properties

IUPAC Name

2-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-5-phenyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c1-24-10-7-15-16(21-13-20-15)19(24)8-11-25(12-9-19)18-23-22-17(26-18)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGLXZFSPYWNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCN(CC3)C4=NN=C(S4)C5=CC=CC=C5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.